
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is characterized by the presence of an oxadiazole ring attached to an indole ring via a two-carbon linker. The ethyl group is attached to the oxadiazole ring.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 141.17 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 64.9 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Screening for Biological Activities
- Novel compounds containing the 1,3,4-oxadiazole moiety and indole-based structures have been synthesized, demonstrating antimicrobial and anti-inflammatory activities. These compounds were obtained in good yields and their chemical structures were elucidated by various spectroscopic methods (Gadegoni & Manda, 2013).
Chemosensor Applications
- An 1,3,4-oxadiazole-based fluorescence chemosensor has been developed for the detection of Zn2+ in aqueous solution, demonstrating its utility in biological imaging applications in living cells. The chemosensor exhibited a significant fluorescence enhancement upon Zn2+ binding, analyzed through time-resolved fluorescence decay and DFT calculations (Zhou et al., 2012).
Reactivity and Stability Studies
- The stability and reactivity of a 1,2,4-oxadiazole derivative, BMS-708163, were investigated under various conditions to understand its degradation kinetics and mechanism. This study aimed at enabling the design of a robust drug product by identifying optimal conditions for compound stability (Hartley et al., 2012).
Antioxidant and Enzyme Inhibition Properties
- Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles has been reported, with these compounds evaluated for their antioxidant properties and acetylcholinesterase inhibition activities. The study highlighted the potential of these compounds in the development of therapeutic agents for neurodegenerative diseases (Bingul et al., 2019).
Antifungal and Antidiabetic Potential
A novel series of 2-((2-Aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties, demonstrating moderate to good activity against various fungal strains. This research contributes to the search for new antifungal agents (Shelke et al., 2014).
Indole-based oxadiazole scaffolds with N-substituted acetamides have been synthesized and assessed for their anti-diabetic potential via α-glucosidase enzyme inhibition, showcasing the potential of these compounds as lead molecules for antidiabetic agent development (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-13-16-17-14(19-13)12-9-10-5-3-4-6-11(10)18(12)8-7-15/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZDYTYYWJDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)
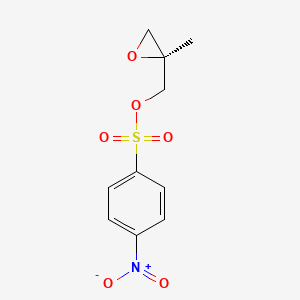
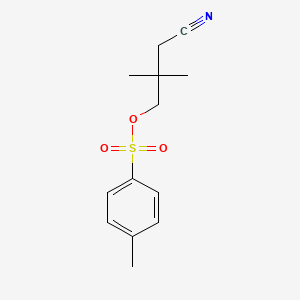
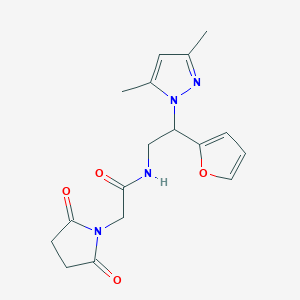
![tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate](/img/structure/B2673838.png)
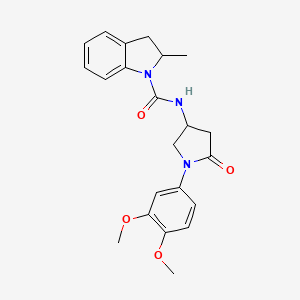
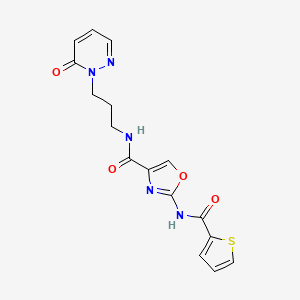
![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)
![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)

![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B2673845.png)
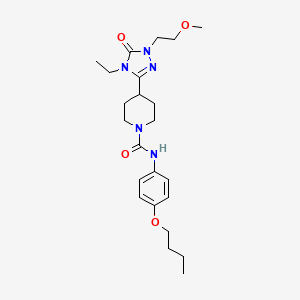
![4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether](/img/structure/B2673848.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2673849.png)
